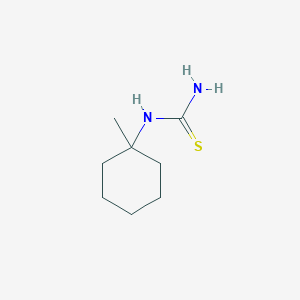
4-bromo-2-ethyloxolane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-ethyloxolane, a mixture of diastereomers, is an organic compound that belongs to the family of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. The presence of a bromine atom at the fourth position and an ethyl group at the second position makes this compound unique. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror image isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-ethyloxolane can be achieved through various synthetic routes. One common method involves the bromination of 2-ethyloxolane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of 4-bromo-2-ethyloxolane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-ethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can yield 2-ethyloxolane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: 4-hydroxy-2-ethyloxolane, 4-cyano-2-ethyloxolane.
Oxidation: 4-oxo-2-ethyloxolane.
Reduction: 2-ethyloxolane.
Scientific Research Applications
4-bromo-2-ethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving oxolane derivatives.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethyloxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxolane ring structure provides stability and reactivity, allowing the compound to undergo various transformations. The presence of diastereomers adds complexity to its behavior, as each stereoisomer may exhibit different reactivity and biological activity.
Comparison with Similar Compounds
4-bromo-2-ethyloxolane can be compared with other similar compounds such as:
2-bromo-2-ethyloxolane: Lacks the stereoisomeric complexity but shares similar reactivity.
4-chloro-2-ethyloxolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-ethyloxolane: The parent compound without halogen substitution, exhibiting different chemical behavior.
Properties
CAS No. |
855751-22-3 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



